molecular formula C8H13N3O B2955996 4-(3-Azidoprop-1-en-2-yl)oxane CAS No. 2219374-49-7

4-(3-Azidoprop-1-en-2-yl)oxane

Cat. No.: B2955996
CAS No.: 2219374-49-7
M. Wt: 167.212
InChI Key: QIWQBMRVXKGEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Azidoprop-1-en-2-yl)oxane is an organic compound with the molecular formula C8H13N3O It is characterized by the presence of an azido group attached to a prop-1-en-2-yl chain, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azidoprop-1-en-2-yl)oxane typically involves the reaction of an appropriate precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as a bromide, reacts with sodium azide in an organic solvent like acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired azide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azidoprop-1-en-2-yl)oxane can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Azidoprop-1-en-2-yl)oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Azidoprop-1-en-2-yl)oxane exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo [3,3]-sigmatropic rearrangement, leading to the formation of reactive intermediates that can participate in further chemical transformations . These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Azidoprop-1-en-2-yl)adamantane: Similar structure with an adamantane moiety instead of an oxane ring.

    4-(3-Azidoprop-1-en-2-yl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxane ring.

Uniqueness

4-(3-Azidoprop-1-en-2-yl)oxane is unique due to the presence of the oxane ring, which imparts distinct chemical properties compared to other similar compounds. The oxane ring can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

4-(3-azidoprop-1-en-2-yl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-7(6-10-11-9)8-2-4-12-5-3-8/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWQBMRVXKGEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN=[N+]=[N-])C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.